molecular formula C15H18N4O2 B13001504 Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B13001504
M. Wt: 286.33 g/mol
InChI Key: YJKRLAWECNNSCD-UHFFFAOYSA-N
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Description

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazole ring fused with a pyrrolo ring, which is further substituted with various functional groups, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a precursor containing an amino group and a carbonyl group can undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial production methods may involve more efficient and scalable processes, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption .

Chemical Reactions Analysis

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological system being studied .

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

benzyl 3-amino-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H18N4O2/c1-15(2)12-11(13(16)18-17-12)8-19(15)14(20)21-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H3,16,17,18)

InChI Key

YJKRLAWECNNSCD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OCC3=CC=CC=C3)C(=NN2)N)C

Origin of Product

United States

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